Cas no 85699-62-3 (alpha-Conidendrin)

alpha-Conidendrin structure
Produktname:alpha-Conidendrin
alpha-Conidendrin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tsugalactone
- Conidendrin
- α-Conidendrin
- [ "Tsugalactone", " Tsugaresinol" ]
- beta-Coniodendrin
- Naphtho[2, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3a.alpha.,4.alpha.,9a.alpha.)]-
- Conidendrin,.alpha.
- Naphtho[2,3-c]furan-1(3H)-one,3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-
- Naphtho[2, 3a.alpha.,4,9,9a.alpha.-tetrahydro-6-hydroxy-4.alpha.-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
- 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one #
- A-Conidendrin
- Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3a.alpha.,4.alpha.,9a.beta.)]-
- (3aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
- 7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
- 5474-93-1
- SCHEMBL13505645
- SMR001547282
- NCGC00246817-01
- CONIDENDRIN, BETA
- AKOS030558511
- DTXSID20970059
- NSC4587
- CONIDENDRIN,ALPHA
- Naphtho[2,3-c]furan-1(3H)-one, 3a.alpha.,4,9,9a.beta.-tetrahydro-6-hydroxy-4.alpha.-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
- 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one
- Naphtho[2, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.alpha.)-
- 85699-62-3
- Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.beta.)-(-)-
- MLS002637763
- alpha-Conidendrin
-
- Inchi: 1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3
- InChI-Schlüssel: CAYMSCGTKZIVTN-UHFFFAOYSA-N
- Lächelt: O=C1C2C(C(C3C(C2)=CC(OC)=C(O)C=3)C2C=C(OC)C(O)=CC=2)CO1
Berechnete Eigenschaften
- Genaue Masse: 356.126
- Monoisotopenmasse: 356.126
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 3
- Komplexität: 524
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 85.2A^2
- XLogP3: 2.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.334
- Siedepunkt: 601.4 °C at 760 mmHg
- Flammpunkt: 218.1 °C
- Brechungsindex: 1.618
- PSA: 85.22000
- LogP: 2.59220
alpha-Conidendrin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3375-1 mg |
alpha-Conidendrin |
85699-62-3 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3375-1 mg |
alpha-Conidendrin |
85699-62-3 | 98% | 1mg |
¥ 5,050 | 2023-07-10 | |
TargetMol Chemicals | TN3375-1mg |
alpha-Conidendrin |
85699-62-3 | 1mg |
¥ 7200 | 2024-07-19 | ||
A2B Chem LLC | AD95199-5mg |
alpha-Conidendrin |
85699-62-3 | 5mg |
$719.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094419-5mg |
Tsugalactone |
85699-62-3 | 98% | 5mg |
¥2730.00 | 2024-04-28 |
alpha-Conidendrin Verwandte Literatur
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
85699-62-3 (alpha-Conidendrin) Verwandte Produkte
- 1266663-89-1((1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo4.1.0hept-3-ene-3-carboxylic Acid Ethyl Ester)
- 494195-98-1((1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester)
- 42499-21-8(Diphosphate (HP2O73-))
- 2228479-59-0(tert-butyl 4-(sulfanylmethyl)-1H-imidazole-1-carboxylate)
- 792180-52-0(5-Bromo-2-(piperidin-4-yloxy)pyrimidine)
- 2138166-02-4(4-amino-1-({spiro2.2pentan-1-yl}methyl)-1H-pyrazole-3-carboxamide)
- 890099-68-0(4-Acetoxy-4'-isopropoxybenzophenone)
- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)
- 23361-28-6(Boc-Val-Pro-OH)
- 1694452-90-8(3-methyl-1-(propan-2-yloxy)cyclobutylmethanamine)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
